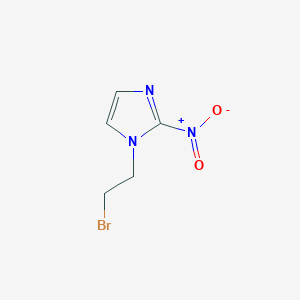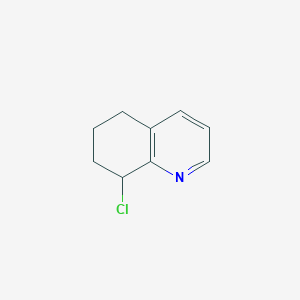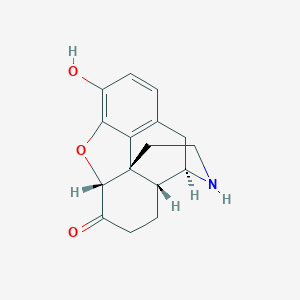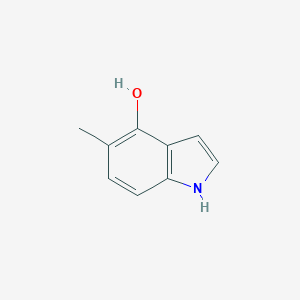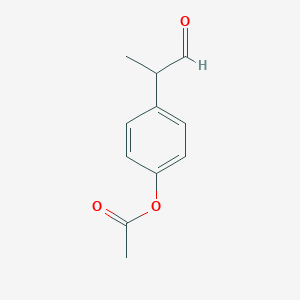
4-(1-Oxopropan-2-yl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Oxopropan-2-yl)phenyl acetate, also known as OPAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
作用機序
The mechanism of action of 4-(1-Oxopropan-2-yl)phenyl acetate is not fully understood. However, it is believed that 4-(1-Oxopropan-2-yl)phenyl acetate exerts its effects by modulating the activity of various enzymes and receptors in the body. For example, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This could explain why 4-(1-Oxopropan-2-yl)phenyl acetate has been found to have anti-cancer properties.
生化学的および生理学的効果
In addition to its anti-cancer and neurological effects, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to have other biochemical and physiological effects. For example, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This could explain why 4-(1-Oxopropan-2-yl)phenyl acetate has been found to have potential applications in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 4-(1-Oxopropan-2-yl)phenyl acetate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to have a relatively low toxicity profile, making it safe to use in lab experiments.
However, there are also some limitations to using 4-(1-Oxopropan-2-yl)phenyl acetate in lab experiments. For example, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to be unstable in aqueous solutions, which could limit its use in certain experiments. Additionally, the mechanism of action of 4-(1-Oxopropan-2-yl)phenyl acetate is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 4-(1-Oxopropan-2-yl)phenyl acetate. One area of research could focus on further elucidating the mechanism of action of 4-(1-Oxopropan-2-yl)phenyl acetate. This could help to identify new potential therapeutic targets for the compound.
Another potential area of research could focus on developing new synthetic methods for 4-(1-Oxopropan-2-yl)phenyl acetate. This could help to improve the yield and purity of the compound, making it more accessible for research purposes.
Finally, there is potential for research on the use of 4-(1-Oxopropan-2-yl)phenyl acetate in combination with other compounds. For example, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to synergize with other anti-cancer drugs, suggesting that it could be used in combination therapies to enhance their effectiveness.
合成法
The synthesis of 4-(1-Oxopropan-2-yl)phenyl acetate involves the reaction of 4-hydroxyacetophenone with isobutyryl chloride in the presence of a base. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of the product is typically around 70-80%.
科学的研究の応用
4-(1-Oxopropan-2-yl)phenyl acetate has been found to have various applications in scientific research. One of the most significant applications is in the field of cancer research. 4-(1-Oxopropan-2-yl)phenyl acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, a process of programmed cell death, in cancer cells. This makes 4-(1-Oxopropan-2-yl)phenyl acetate a potential candidate for the development of cancer therapies.
Another potential application of 4-(1-Oxopropan-2-yl)phenyl acetate is in the field of neuroscience. 4-(1-Oxopropan-2-yl)phenyl acetate has been found to modulate the activity of GABA receptors, which are involved in the inhibition of neuronal activity. This makes 4-(1-Oxopropan-2-yl)phenyl acetate a potential candidate for the development of drugs that target GABA receptors and could be used to treat various neurological disorders.
特性
CAS番号 |
174150-71-1 |
|---|---|
製品名 |
4-(1-Oxopropan-2-yl)phenyl acetate |
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
[4-(1-oxopropan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C11H12O3/c1-8(7-12)10-3-5-11(6-4-10)14-9(2)13/h3-8H,1-2H3 |
InChIキー |
OWNQQWXXQWKXDM-UHFFFAOYSA-N |
SMILES |
CC(C=O)C1=CC=C(C=C1)OC(=O)C |
正規SMILES |
CC(C=O)C1=CC=C(C=C1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



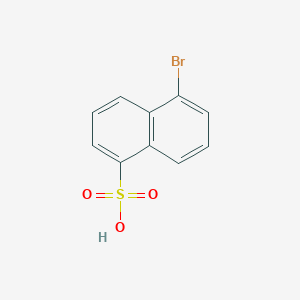
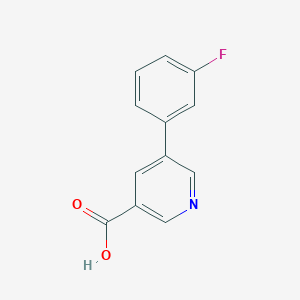

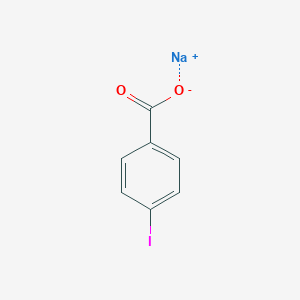
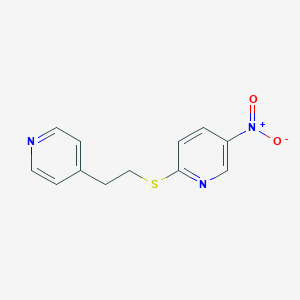
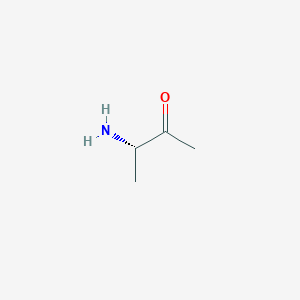
![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)
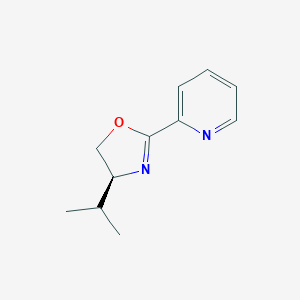
![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)

